3-(2,5-Difluorophenyl)benzaldehyde
Overview
Description
3-(2,5-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where 2,5-difluorobenzene is reacted with a formylating agent under controlled conditions . Another approach involves the use of Grignard reagents, where 2,5-difluorophenylmagnesium bromide is reacted with a suitable aldehyde precursor .
Industrial Production Methods: Industrial production of 3-(2,5-Difluorophenyl)benzaldehyde often employs large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-(2,5-Difluorophenyl)benzoic acid.
Reduction: 3-(2,5-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the electron density of the benzene ring, making it more reactive towards electrophiles . Additionally, the aldehyde group can participate in nucleophilic addition reactions, forming various adducts and intermediates .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3-(2,5-Difluorophenyl)benzaldehyde is unique due to the presence of two fluorine atoms at specific positions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to its mono-fluorinated counterparts. The difluorinated compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-(2,5-difluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFITCIWEFRXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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